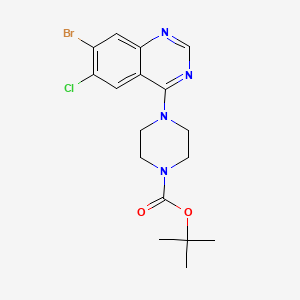

Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C17H20BrClN4O2 and a molecular weight of 427.72 g/mol . This compound is characterized by the presence of a quinazoline ring substituted with bromine and chlorine atoms, a piperazine ring, and a tert-butyl ester group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical sciences.

Properties

IUPAC Name |

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrClN4O2/c1-17(2,3)25-16(24)23-6-4-22(5-7-23)15-11-8-13(19)12(18)9-14(11)20-10-21-15/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCAHKDRUSKPGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting 2-aminobenzonitrile with appropriate reagents to introduce the bromine and chlorine substituents.

Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinazoline core reacts with piperazine under controlled conditions.

Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms on the quinazoline ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinazoline ring.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted quinazoline derivatives.

Oxidation Products: Oxidized quinazoline derivatives.

Reduction Products: Reduced quinazoline derivatives.

Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Inhibition of KRASG12C

Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate serves as an intermediate in the synthesis of ARS-1620, a selective inhibitor of the KRASG12C mutation. This mutation is prevalent in several cancers, including lung and colorectal cancers, making the compound crucial for developing targeted cancer therapies. The selective inhibition of KRASG12C has been linked to improved therapeutic outcomes in preclinical models .

Anticancer Properties

Research indicates that compounds similar to tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and survival. For instance, studies have shown that quinazoline derivatives can effectively target the epidermal growth factor receptor (EGFR) family, which is often overexpressed in various cancers .

Drug Development

The compound is integral to drug development processes aimed at creating novel small-molecule inhibitors for cancer treatment. Its structure allows for modifications that can enhance potency and selectivity against specific cancer cell lines.

Mechanistic Studies

Researchers utilize tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate to study the mechanisms of action of KRAS inhibitors. Understanding how these compounds interact with their targets helps in optimizing drug design and improving therapeutic efficacy.

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The quinazoline core is known to bind to the ATP-binding site of kinases, inhibiting their activity. This inhibition can disrupt various cellular signaling pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-(6-chloroquinazolin-4-yl)piperazine-1-carboxylate: Lacks the bromine substituent.

Tert-butyl 4-(7-bromoquinazolin-4-yl)piperazine-1-carboxylate: Lacks the chlorine substituent.

Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate: Lacks both bromine and chlorine substituents

Uniqueness

The presence of both bromine and chlorine substituents on the quinazoline ring in tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and development .

Biological Activity

Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate (CAS No. 1698027-20-1) is a compound that belongs to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate is , with a molecular weight of approximately 427.73 g/mol. The compound features a piperazine ring linked to a quinazoline moiety, which is known for various pharmacological properties.

Quinazoline derivatives, including tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate, have been studied for their ability to interact with various biological targets:

- Inhibition of Kinases : Quinazolines are known to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and survival. This compound may exhibit similar inhibitory effects, particularly on pathways involving Ras proteins .

- Anticancer Activity : Studies have indicated that quinazoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

- Molecular Docking Studies : Computational studies using molecular docking have shown that this compound can effectively bind to specific targets associated with cancer, suggesting its potential as an anticancer agent .

Biological Activity

The biological activity of tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate has been evaluated through various assays:

Cytotoxicity Assays

The cytotoxic effects of this compound have been assessed using the MTT assay on different cancer cell lines, including breast cancer (MCF-7) cells. The results indicated varying degrees of cytotoxicity depending on the concentration:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The IC50 value determined was approximately 50 µM, indicating significant cytotoxicity against the tested cell lines .

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives in preclinical models:

- Breast Cancer Study : A study investigated the effects of a similar quinazoline derivative on MCF-7 cells, revealing that compounds with structural similarities to tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate significantly reduced cell proliferation and induced apoptosis via mitochondrial pathways .

- Kinase Inhibition : Research focused on the inhibition of specific kinases involved in oncogenic signaling pathways demonstrated that quinazoline derivatives could effectively block these pathways, leading to reduced tumor growth in xenograft models .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been preliminarily assessed through computational models:

| Property | Value |

|---|---|

| Lipophilicity (Log P) | 3.5 |

| Solubility | Moderate |

| Bioavailability | High |

These properties suggest that tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate may have favorable absorption and distribution characteristics for further development as a therapeutic agent .

Q & A

Q. Critical Factors :

- Catalyst and Solvent : DMF accelerates chlorination in SOCl, while dioxane enhances nucleophilic substitution. Alternative methods using DCM/TEA show comparable yields .

- Temperature : Reflux (~110°C) ensures complete activation of the quinazolinone. Lower temperatures result in incomplete coupling.

Advanced Synthesis: How can conflicting spectral data (e.g., NMR) between synthetic batches be resolved to confirm regiochemistry?

Answer:

Discrepancies in NMR signals (e.g., aromatic proton splitting or tert-butyl group integration) may arise from:

- Regiochemical Ambiguity : Bromo and chloro substituents on the quinazolinone core can lead to overlapping peaks.

- Purification Artifacts : Residual solvents (e.g., dioxane) or byproducts may interfere.

Q. Resolution Strategies :

- 2D NMR (HSQC/HMBC) : Correlate and signals to confirm substituent positions .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) provides unambiguous structural confirmation .

- HPLC-MS : Monitor for impurities (e.g., dehalogenated byproducts) using reverse-phase C18 columns and high-resolution mass spectrometry .

Basic Characterization: What analytical techniques are essential for confirming purity and structural integrity?

Answer:

- HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>97%). Mobile phases: acetonitrile/water (0.1% TFA) .

- NMR Spectroscopy : and NMR in CDCl confirm tert-butyl (δ 1.4 ppm), piperazine (δ 3.4–3.6 ppm), and quinazoline aromatic protons (δ 8.2–8.5 ppm) .

- Elemental Analysis : Validate C, H, N, Br, and Cl content to confirm stoichiometry .

Advanced Optimization: What strategies improve the coupling reaction’s efficiency under varying catalytic conditions?

Answer:

Variables to Optimize :

- Base Selection : DIPEA (non-nucleophilic) minimizes side reactions vs. TEA (cost-effective but may form salts) .

- Solvent Effects : Polar aprotic solvents (dioxane, DMF) enhance reactivity. DCM is less efficient due to lower boiling point .

- Catalyst Screening : Additives like DMAP (4-dimethylaminopyridine) can accelerate substitution but risk over-activation.

Q. Experimental Design :

- DoE (Design of Experiments) : Vary solvent, base, and temperature in a factorial design to identify optimal conditions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Biological Activity: What in vitro models are suitable for assessing kinase inhibition potential?

Answer:

Q. Data Interpretation :

- Compare activity to reference inhibitors (e.g., gefitinib for EGFR). Contradictory results may arise from off-target effects; use siRNA knockdowns to validate specificity .

Advanced Mechanistic Studies: How can structure-activity relationships (SAR) guide derivatization for improved potency?

Answer:

Key Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.